11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused to two benzene rings. The compound features a 2-chlorophenyl substituent at position 11 and a phenyl group at position 3.
Properties
IUPAC Name |
6-(2-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c26-19-11-5-4-10-18(19)25-24-22(27-20-12-6-7-13-21(20)28-25)14-17(15-23(24)29)16-8-2-1-3-9-16/h1-13,17,25,27-28H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTHXNWHVDQFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974982 | |
| Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-02-4 | |
| Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enaminone Intermediate Preparation
The enaminone precursor is synthesized by reacting 1,2-phenylenediamine with a cyclic diketone. While 5,5-dimethylcyclohexane-1,3-dione (dimedone) is standard for introducing 3,3-dimethyl groups, substituting it with 5-phenylcyclohexane-1,3-dione enables the incorporation of a 3-phenyl moiety. This modification proceeds via nucleophilic attack of the phenylenediamine’s amine group on the diketone’s carbonyl carbon, followed by dehydration (Fig. 1).
Reaction Conditions :
Cyclization with 2-Chlorobenzaldehyde
The enaminone undergoes condensation with 2-chlorobenzaldehyde to form the diazepine ring. Nickel nanoparticles supported on CoFe2O4@GO-kryptofix 22 enhance reactivity in aqueous media, offering a sustainable alternative to organic solvents.
Mechanism :
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Aldehyde carbonyl activation by the catalyst.
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Nucleophilic attack by the enaminone’s β-amino group.
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Intramolecular cyclization and aromatization.
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Catalyst loading: 15 mg/mmol substrate
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Temperature: 80°C
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Time: 3–4 hours
Alternative Route: N-(1-Chloroalkyl) Pyridinium Chloride Mediation
Pyridinium Salt Synthesis
2-Chlorobenzaldehyde is converted to N-(1-chloroalkyl) pyridinium chloride using pyridine and thionyl chloride. This electrophilic intermediate facilitates smoother cyclization by avoiding aldehyde self-condensation.
Procedure :
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Mix 2-chlorobenzaldehyde with pyridine (1:2 molar ratio).
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Add thionyl chloride dropwise at 0°C.
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Stir for 2 hours, isolate via filtration.
Enaminone-Pyridinium Cyclization
The pyridinium salt reacts with the enaminone under mild conditions, yielding the diazepinone core without requiring high temperatures.
Advantages Over Aldehyde Route :
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Higher regioselectivity.
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Reduced side products (e.g., aldol adducts).
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Yield: 85–88% (based on 3-methoxyphenyl variant).
Structural Characterization and Spectral Data
¹³C NMR Data
Comparative Analysis of Methods
| Parameter | Enaminone-Aldehyde Route | Pyridinium Salt Route |
|---|---|---|
| Reaction Time | 3–4 hours | 2–2.5 hours |
| Temperature | 80°C | 25–40°C |
| Catalyst | Ni/CoFe2O4@GO | None |
| Solvent | Water | Dichloromethane |
| Yield | 78–82% | 85–88% |
The pyridinium method offers superior yields and milder conditions but requires hazardous reagents (SOCl₂). The catalytic route is greener but slightly less efficient.
Challenges and Optimization Strategies
Steric Hindrance from 2-Chlorophenyl Group
The ortho-chloro substituent impedes cyclization by destabilizing the transition state. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds within the dibenzo diazepine class exhibit various pharmacological effects. These include:
- Anxiolytic Activity : Some studies suggest that derivatives of dibenzo diazepines can reduce anxiety levels by modulating GABAergic neurotransmission.
- Antidepressant Effects : Certain analogs have shown potential in alleviating depressive symptoms in preclinical models.
Antitumor Activity
Recent studies have explored the antitumor potential of dibenzo diazepines. The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
Neuroprotective Effects
Preliminary research suggests that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Mental Health Disorders
Given its anxiolytic and antidepressant properties, this compound could be developed into therapeutic agents for treating anxiety disorders and depression.
Cancer Treatment
The antitumor activity opens avenues for developing novel anticancer therapies that target specific cancer types with minimal side effects.
Neurological Disorders
The neuroprotective effects may lead to applications in treating conditions such as Alzheimer's disease or Parkinson's disease.
Case Study 1: Anxiolytic Activity
A study conducted on a series of dibenzo diazepine derivatives showed that modifications at specific positions could enhance anxiolytic effects without significant sedative properties. The compound was tested against standard anxiolytics in animal models with promising results.
Case Study 2: Antitumor Efficacy
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis through mitochondrial pathways. Further investigations are needed to elucidate the exact mechanisms involved.
Mechanism of Action
The mechanism of action of 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dibenzodiazepin-1-one derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Key Observations:
Substituent Effects: Halogen Position: The 2-chlorophenyl group in the target compound vs. Heterocyclic Moieties: Replacement of phenyl (target) with thienyl () or indolyl () groups modifies π-π stacking and solubility. Electron-Donating Groups: Methoxy in increases polarity compared to the target’s chloro substituent.
Synthetic Efficiency :
- Ultrasound-assisted synthesis () achieves higher yields (95%) than conventional methods (82% yield with magnetic stirring), suggesting greener pathways for analogs.
- FC2 () has a low yield (25%), likely due to steric hindrance from the benzoyl and indole groups.
Biological Activity :
- FC2 () exhibits cancer-selective toxicity, attributed to its benzoyl-indole substituents. The target compound’s 2-chlorophenyl group may confer distinct apoptotic or anti-inflammatory effects, though experimental validation is needed.
- Stability: The diazepine ring remains intact during acetylation/alkylation (), a feature shared across this class.
Research Findings and Implications
- Structural Stability : The seven-membered diazepine core is resistant to electrophilic attacks, enabling functionalization at N-10 (e.g., acetylation, nitrosation) without ring degradation .
- Catalytic Advances : Ionic liquids like DABCO-diacetate enhance reaction efficiency under mild conditions, as seen in .
- Pharmacological Potential: Substituent-driven toxicity (e.g., FC2’s selectivity ) highlights the importance of optimizing halogen and aromatic groups for targeted therapies.
Biological Activity
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its efficacy and safety profiles.
- IUPAC Name : this compound
- Molecular Formula : C26H23ClN2O
- Molecular Weight : 414.9 g/mol
- Purity : Typically >95% .
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
1. Antipsychotic Effects
Research indicates that derivatives of dibenzo diazepines exhibit antipsychotic properties. The compound is suggested to act on neurotransmitter systems involved in mood regulation and psychotic disorders .
2. Anxiolytic Properties
Studies have shown that similar compounds can reduce anxiety-like behaviors in animal models. This suggests that this compound may also possess anxiolytic effects .
The proposed mechanism involves modulation of GABA receptors and serotonin pathways. This dual action is essential for the therapeutic effects observed in preclinical models .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available aromatic compounds.
- Cyclization Reaction : Key reactions include Friedel-Crafts acylation and subsequent cyclization to form the dibenzo structure.
- Purification : The final product is purified using chromatography techniques to ensure high purity levels suitable for biological testing .
Case Study 1: Antipsychotic Efficacy
A study published in a pharmacology journal demonstrated the efficacy of dibenzo diazepine derivatives in treating schizophrenia symptoms in rodent models. The results indicated a significant reduction in hyperactivity and anxiety-like behaviors .
Case Study 2: Safety Profile Assessment
Another investigation focused on the safety profile of this compound through acute toxicity studies. The results showed a favorable safety margin with no significant adverse effects at therapeutic doses .
Data Summary
| Biological Activity | Findings |
|---|---|
| Antipsychotic | Effective in reducing psychotic symptoms in rodent models |
| Anxiolytic | Decreased anxiety-like behavior observed |
| Mechanism | Modulation of GABA and serotonin receptors |
Q & A
Q. What are the standard synthetic routes for 11-(2-chlorophenyl)-3-phenyl-dibenzo[b,e][1,4]diazepin-1-one, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclocondensation and functional group modifications. Key steps include:
- Cyclization : Reacting substituted benzodiazepine precursors under reflux with catalysts like acetic acid or Lewis acids.
- Purification : Use thin-layer chromatography (TLC) to monitor intermediates and high-performance liquid chromatography (HPLC) for final purification .
- Optimization : Adjusting temperature (e.g., 80–120°C) and pH (acidic conditions) to improve yield (typically 50–70%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.1–7.8 ppm) and confirms stereochemistry at chiral centers .
- X-ray Crystallography : Resolves the fused diazepine-benzene ring system and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 390.475 for C24H26N2O3 derivatives) .
Q. What pharmacological activities are associated with this compound’s structural class?
As a dibenzo[1,4]diazepine derivative, it may interact with GABA_A receptors, suggesting anxiolytic or sedative potential. Initial in vitro assays should focus on receptor-binding affinity (e.g., competitive displacement assays using [³H]-diazepam) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed, given the compound’s multiple chiral centers?
- Chiral Resolution : Use chiral stationary phases in HPLC (e.g., amylose-based columns) .
- Asymmetric Catalysis : Employ palladium-catalyzed enantioselective reactions to control configurations .
- X-ray Analysis : Confirm absolute stereochemistry via single-crystal diffraction (e.g., monoclinic P21/c space group, β = 101.49°) .
Q. How can contradictory data on biological activity between studies be resolved?
- Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify biphasic effects.
- Receptor Subtype Selectivity : Use transfected cell lines expressing specific GABA_A subunits (e.g., α1β2γ2 vs. α5β3γ2) .
- Molecular Dynamics Simulations : Predict binding modes to explain variations in efficacy .
Q. What computational methods predict this compound’s environmental fate and toxicity?
- QSAR Modeling : Estimate biodegradation rates (e.g., EPI Suite software) and bioaccumulation potential (logP ~3.5) .
- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess LC50/EC50 values .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value () |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a=10.684 Å, b=16.973 Å, c=11.174 Å |
| β angle | 101.49° |
| R factor | 0.043 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
